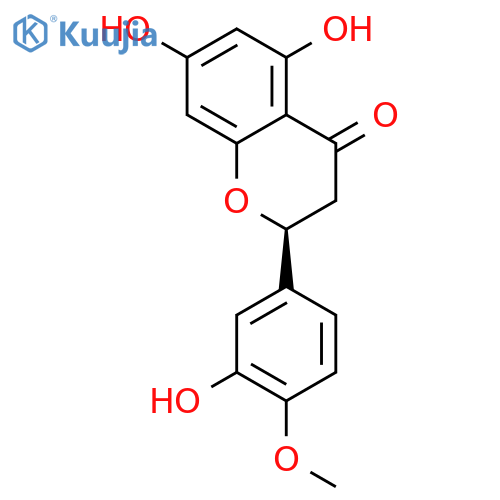Cas no 41001-90-5 (Hesperetin)

Hesperetin 化学的及び物理的性質
名前と識別子
-
- Hesperetin
- 3,5,7-Trihydroxy-4-methoxyflavanone
- 4-Methoxy-3,5,7-trihydroxyflavanone
- Hesperin
- 3',5,7-Trihydroxy-4'-methoxyflavanone
- 4'-Methoxy-3',5,7-trihydroxyflavanone
- Hesperetine
- Hesperitin
-
- インチ: InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
- InChIKey: AIONOLUJZLIMTK-AWEZNQCLSA-N
- ほほえんだ: COC1C=CC([C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)=CC=1O
計算された属性
- せいみつぶんしりょう: 302.07900
- どういたいしつりょう: 302.079
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.2A^2
じっけんとくせい
- 密度みつど: 1.458
- ゆうかいてん: 230-232°C
- ふってん: 586.2 °C at 760 mmHg
- フラッシュポイント: 223 °C
- 屈折率: -4 ° (C=1.8, EtOH)
- PSA: 96.22000
- LogP: 2.51850
Hesperetin セキュリティ情報
- WGKドイツ:3
Hesperetin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Hesperetin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H70540-10mg |
HESPERETIN |
41001-90-5 | ,HPLC≥99% | 10mg |
¥1148.0 | 2023-09-07 |
Hesperetin 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
Hesperetinに関する追加情報
Hesperetin (CAS No. 41001-90-5): A Comprehensive Overview
Hesperetin (CAS No. 41001-90-5) is a naturally occurring flavanone primarily found in citrus fruits, particularly in the peel and pulp of oranges and tangerines. This compound has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, pharmacological effects, and recent research findings related to Hesperetin.
Chemical Structure and Properties: Hesperetin is a flavanone with the molecular formula C16H12O6. It has a molecular weight of 300.26 g/mol and is characterized by its yellow crystalline form. The compound is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO) but has limited solubility in water. The chemical structure of Hesperetin includes a flavanone backbone with hydroxyl groups at positions 5, 7, and 3'.
Biological Activities: Hesperetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have highlighted its potential in various therapeutic areas:
- Antioxidant Activity: Hesperetin is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation. This property makes it useful in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
- Anti-inflammatory Effects: Research has shown that Hesperetin can modulate the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects contribute to its potential use in treating inflammatory conditions like arthritis and inflammatory bowel disease.
- Anticancer Properties: Several studies have demonstrated the anticancer potential of Hesperetin. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in various cancer cell lines. Notably, Hesperetin has been effective against breast cancer, colon cancer, and prostate cancer cells.
Clinical Applications: The therapeutic potential of Hesperetin strong> has led to its exploration in clinical settings. Clinical trials have investigated its efficacy in managing various health conditions:
- Cardiovascular Health strong>: Preliminary clinical studies suggest that supplementation with < strong>Hesperetin< / strong > can improve endothelial function, reduce blood pressure, and lower cholesterol levels. These findings indicate its potential as a natural supplement for cardiovascular health.
- < strong>Cognitive Function< / strong >: Recent research has explored the neuroprotective effects of < strong>Hesperetin< / strong >. Studies have shown that it can enhance cognitive function by reducing oxidative stress and inflammation in the brain. This makes it a promising candidate for the prevention and treatment of neurodegenerative diseases like Alzheimer's disease.
- < strong>Metabolic Syndrome< / strong >: Clinical trials have also evaluated the impact of < strong>Hesperetin< / strong > on metabolic syndrome. Results indicate that it can improve insulin sensitivity, reduce body weight, and lower markers of inflammation associated with metabolic syndrome.
< strong>Safety and Toxicity< / strong >: Despite its numerous health benefits, the safety profile of < strong>Hesperetin< / strong > is an important consideration. Preclinical studies have generally shown low toxicity at therapeutic doses. However, more extensive clinical trials are needed to fully establish its safety in humans.
< strong>Conclusion< / strong >: In summary, < strong>Hesperetin< / strong > (CAS No. 41001-90-5) is a multifaceted compound with significant potential in various therapeutic areas. Its antioxidant, anti-inflammatory, and anticancer properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, the future prospects for this natural flavanone appear promising.




